molecular formula C25H19ClN4O2S B2391411 1-(4-chlorophenyl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one CAS No. 946329-65-3

1-(4-chlorophenyl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2391411
CAS No.: 946329-65-3
M. Wt: 474.96
InChI Key: GEBKQFZNQACRDZ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a triazole-based compound featuring a 4-chlorophenyl ketone moiety linked via a sulfanyl bridge to a 1,2,4-triazole ring substituted with a 1H-indol-3-yl group and a 3-methoxyphenyl group. Its molecular complexity arises from the integration of heterocyclic (triazole, indole) and aryl (chlorophenyl, methoxyphenyl) components, which are known to influence physicochemical properties and biological activity .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O2S/c1-32-19-6-4-5-18(13-19)30-24(21-14-27-22-8-3-2-7-20(21)22)28-29-25(30)33-15-23(31)16-9-11-17(26)12-10-16/h2-14,27H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBKQFZNQACRDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole and triazole intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-chlorophenyl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The indole and triazole groups play a crucial role in binding to these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of certain enzymes, modulation of receptor activity, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in the substituents on the triazole ring and the aryl/heteroaryl groups. Key examples include:

Compound Name Molecular Formula Molecular Weight Key Substituents (Triazole Position 4/5) logP Notable Features Reference ID
1-(4-Chlorophenyl)-2-{[5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one C₁₈H₁₆ClN₃O₂S 373.86 4H-triazole (4: none; 5: 4-ethoxyphenyl) 3.95 Higher solubility due to ethoxy
2-{[5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone C₂₃H₁₉ClN₃O₂S 436.94 4: 4-methoxyphenyl; 5: 4-chlorophenyl ~4.2* Enhanced lipophilicity vs. target
1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone C₂₆H₂₀ClN₅O₂S 517.99 4: phenyl; 5: quinolinyloxymethyl ~5.1* Bulky substituent reduces mobility

Notes:

  • Estimated logP for the target compound is ~4.5–5.0, higher than due to the indole’s hydrophobicity.

Crystallographic and Structural Insights

Crystallographic data for analogs (e.g., ) reveal planar triazole rings and dihedral angles between aryl groups influencing packing efficiency. For instance, 1-(4-chlorophenyl)-2-phenyl-2-(3-phenyl-1-isoquinolylsulfanyl)ethanone exhibits a twisted conformation between the isoquinoline and chlorophenyl groups, reducing crystal symmetry . The target compound’s indole moiety may adopt similar non-planar arrangements, affecting solid-state properties and dissolution rates.

Biological Activity

The compound 1-(4-chlorophenyl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a complex organic molecule with potential biological activity. This article reviews its pharmacological properties, including antimicrobial, anticancer, and other relevant biological effects based on recent studies.

Chemical Structure and Properties

This compound features a triazole ring, an indole moiety, and a chlorophenyl group, which are known to contribute to various biological activities. The presence of the sulfur atom in the structure may also enhance its interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds containing indole and triazole structures. For instance, compounds with similar scaffolds have demonstrated significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans.

Compound Target MIC (µg/mL) Reference
1S. aureus16
2E. coli32
3C. albicans8
4Pseudomonas aeruginosa64

Anticancer Activity

The anticancer potential of compounds similar to This compound has been explored in various studies. For example, indole derivatives have shown promising results against multiple cancer cell lines.

Case Study: Indole Derivatives Against Cancer

A study evaluating the cytotoxicity of several indole-based compounds reported the following IC50 values against different cancer cell lines:

Compound Cell Line IC50 (µM)
Compound AMDA-MB-23110
Compound BHCT11615
Compound CHeLa12

These results suggest that modifications in the chemical structure can significantly influence the anticancer activity of indole derivatives.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in disease pathways. For instance, triazole-containing compounds are known to inhibit enzymes that are crucial for cell proliferation and survival.

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